

Physical and chemical properties of Methyl 4-chlorobenzoate

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Compound of Interest

Compound Name: Methyl 4-chlorobenzoate

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An In-depth Technical Guide to the Physical and Chemical Properties of **Methyl 4-chlorobenzoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorobenzoate is an organic compound classified as an ester derived from 4-chlorobenzoic acid and methanol.^[1] Its chemical structure, featuring a chlorine atom at the para position of the benzene ring, imparts unique reactivity, making it a valuable intermediate in organic synthesis.^{[1][2]} This compound serves as a critical building block in the production of pharmaceuticals, agrochemicals, and other complex molecules.^{[1][2][3]} It is notably used as a reactant in the synthesis of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors and the antidepressant Moclobemide.^{[4][5]} This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key reactions.

Physical and Chemical Properties

Methyl 4-chlorobenzoate is typically an off-white to pale yellow solid or powder at room temperature.^{[1][6]} It has limited solubility in water but is moderately soluble in organic solvents such as ethanol, ether, and chloroform.^{[1][4][7]}

Data Summary

The key physical and chemical properties of **Methyl 4-chlorobenzoate** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ ClO ₂	[6][8][9][10][11]
Molecular Weight	170.59 g/mol	[6][10]
Appearance	Off-white to pale yellow solid/powder	[1][6]
Melting Point	41-46 °C	[4][6][8][9][12][13]
Boiling Point	136-137 °C at 10 mmHg 219.4 °C at 760 mmHg (estimated)	[4][6][8][9]
Density	1.382 g/cm ³	[6][7][8]
Solubility	Water: 216.3 mg/L at 25 °C (estimated) Slightly soluble in Chloroform, Methanol Moderately soluble in Ethanol, Ether	[1][4][7]
Flash Point	107 °C (224.6 °F) - closed cup	[4][13]
Vapor Pressure	0.10 - 0.12 mmHg at 25 °C	[4][9]
LogP (o/w)	2.87	[4]
Refractive Index	1.528 - 1.580 (estimate)	[7][9]
CAS Number	1126-46-1	[8][9][10][11][12][13]

Spectral Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.96 (d, J = 8.5 Hz, 2H, Ar-H), 7.40 (d, J = 8.5 Hz, 2H, Ar-H), 3.91 (s, 3H, -OCH₃).[14]
- ¹³C NMR (101 MHz, CDCl₃): δ 166.3 (C=O), 139.4 (Ar-C), 130.9 (Ar-C), 128.7 (Ar-C), 128.6 (Ar-C), 52.3 (-OCH₃).[14]

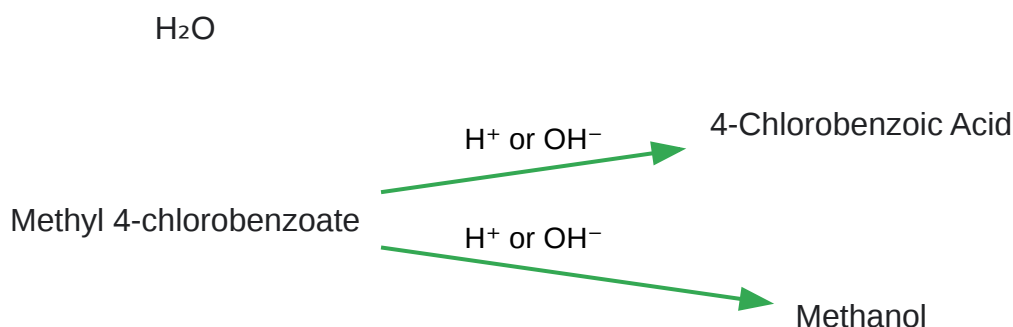
- Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks corresponding to its functional groups. Data is available on the NIST Chemistry WebBook.[11]

Chemical Reactivity and Key Reactions

The reactivity of **Methyl 4-chlorobenzoate** is influenced by the electron-withdrawing nature of both the chloro and the methoxycarbonyl groups. The chlorine atom serves as a versatile handle for various transformations.[2]

Hydrolysis

The ester linkage is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chlorobenzoic acid and methanol.[2][15] This reaction is a fundamental transformation for esters.



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Caption: Hydrolysis of **Methyl 4-chlorobenzoate**.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal for forming new carbon-carbon bonds.[3]

- Suzuki-Miyaura Coupling: It readily reacts with arylboronic acids to produce biaryl compounds. For instance, its reaction with phenylboronic acid yields methyl 4-phenylbenzoate.[3][7][13]

- Hydrodehalogenation: The chlorine atom can be removed via palladium-catalyzed hydrodehalogenation using reagents like polymethylhydrosiloxane (PMHS) to form methyl benzoate.^{[7][13]}

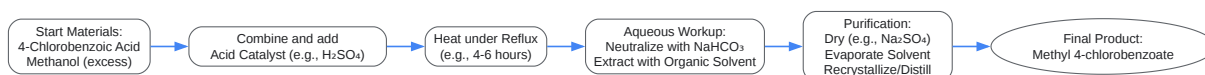
Nucleophilic Aromatic Substitution

While less reactive than activated aryl halides, the chlorine atom can undergo nucleophilic aromatic substitution under specific, often harsh, reaction conditions.^{[1][2]}

Experimental Protocols

Synthesis via Fischer Esterification

The most common laboratory synthesis of **Methyl 4-chlorobenzoate** is the Fischer esterification of 4-chlorobenzoic acid with methanol, catalyzed by a strong acid.



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Caption: Workflow for the synthesis of **Methyl 4-chlorobenzoate**.

Methodology:

- Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzoic acid (1 equivalent) and an excess of methanol (5-10 equivalents), which serves as both reactant and solvent.^[16]
- Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
- Reflux:** Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).^[16]

- **Workup:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
- **Purification:** Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4). Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or hexanes) or by vacuum distillation.[8]

Characterization Protocol (NMR Spectroscopy)

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified **Methyl 4-chlorobenzoate** in about 0.6 mL of deuterated chloroform (CDCl_3).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
- **Data Analysis:** Compare the obtained chemical shifts, integration values, and coupling constants with the expected values listed in Section 1.2 to confirm the structure and purity of the compound.[14][17]

Safety and Handling

Methyl 4-chlorobenzoate is classified as an irritant.[6][10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. [13]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6][7]

- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Methyl 4-chlorobenzoate is a synthetically versatile compound with well-defined physical and chemical properties. Its utility in palladium-catalyzed reactions and as a precursor for more complex molecules makes it a staple in both academic research and industrial applications. A thorough understanding of its reactivity, handling, and the experimental protocols associated with its use is essential for any scientist working with this intermediate.

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